molecular formula C10H18N2O5S B12663822 Einecs 285-864-9 CAS No. 85153-80-6

Einecs 285-864-9

Katalognummer: B12663822
CAS-Nummer: 85153-80-6
Molekulargewicht: 278.33 g/mol
InChI-Schlüssel: JRRDLLMFFHGUGJ-ZATYTLRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is a combination of 5-oxo-L-proline and L-methionine in a 1:1 ratio. It is known for its unique properties and applications in various fields.

Vorbereitungsmethoden

The synthesis of Einecs 285-864-9 involves the combination of 5-oxo-L-proline and L-methionine under specific reaction conditions. The preparation method typically includes:

    Synthetic Routes: The reaction between 5-oxo-L-proline and L-methionine is carried out in an aqueous medium. The reaction conditions are carefully controlled to ensure the formation of the desired compound.

    Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Analyse Chemischer Reaktionen

Einecs 285-864-9 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products may include various derivatives of 5-oxo-L-proline and L-methionine.

Wissenschaftliche Forschungsanwendungen

Einecs 285-864-9 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities.

    Industry: In the industrial sector, this compound is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of Einecs 285-864-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Molecular Targets: Binding to specific enzymes and proteins, thereby modulating their activities.

    Pathways Involved: Influencing various biochemical pathways, including those involved in metabolism and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Einecs 285-864-9 can be compared with other similar compounds, such as:

    5-oxo-L-proline: A precursor of this compound, known for its role in metabolic pathways.

    L-methionine: An essential amino acid that is part of the compound.

    Uniqueness: this compound is unique due to its combination of 5-oxo-L-proline and L-methionine, which imparts distinct properties and applications.

Similar compounds include:

  • 5-oxo-L-proline
  • L-methionine

Eigenschaften

CAS-Nummer

85153-80-6

Molekularformel

C10H18N2O5S

Molekulargewicht

278.33 g/mol

IUPAC-Name

(2S)-2-amino-4-methylsulfanylbutanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H7NO3.C5H11NO2S/c7-4-2-1-3(6-4)5(8)9;1-9-3-2-4(6)5(7)8/h3H,1-2H2,(H,6,7)(H,8,9);4H,2-3,6H2,1H3,(H,7,8)/t3-;4-/m00/s1

InChI-Schlüssel

JRRDLLMFFHGUGJ-ZATYTLRZSA-N

Isomerische SMILES

CSCC[C@@H](C(=O)O)N.C1CC(=O)N[C@@H]1C(=O)O

Kanonische SMILES

CSCCC(C(=O)O)N.C1CC(=O)NC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.